molecular formula C18H14N4OS B612088 SCR7 CAS No. 1533426-72-0

SCR7

Numéro de catalogue: B612088
Numéro CAS: 1533426-72-0
Poids moléculaire: 334.39
Clé InChI: NEEVCWPRIZJJRJ-AYKLPDECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SCR7 est un composé chimique connu pour son rôle d'inhibiteur spécifique de la ligase IV de l'ADN. Cette enzyme est cruciale pour la voie de réparation par jonction d'extrémités non homologues (NHEJ), un mécanisme principal de réparation des cassures double brin de l'ADN. En inhibant la ligase IV de l'ADN, this compound bloque efficacement la voie NHEJ, augmentant ainsi l'efficacité de la réparation dirigée par homologie (HDR) dans les applications d'édition du génome .

Analyse Biochimique

Biochemical Properties

SCR7 plays a crucial role in biochemical reactions by inhibiting the nonhomologous DNA end-joining pathway. This compound specifically targets the enzyme Ligase IV, which is essential for the NHEJ process. By binding to Ligase IV, this compound prevents the ligation of DNA double-strand breaks, thereby inhibiting the repair of damaged DNA . This interaction is highly specific, as this compound does not significantly affect other ligases such as Ligase I and Ligase III . Additionally, this compound has been shown to interact with other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and subsequent cell death . This compound has been shown to decrease the levels of anti-apoptotic proteins while increasing the levels of pro-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process . These effects make this compound a promising candidate for cancer therapy, as it can enhance the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Ligase IV, a key enzyme in the nonhomologous DNA end-joining pathway. By binding to Ligase IV, this compound inhibits the ligation of DNA double-strand breaks, preventing the repair of damaged DNA . This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells . Additionally, this compound has been shown to affect other DNA repair proteins, further enhancing its inhibitory effects on the NHEJ pathway . The compound’s specificity for Ligase IV ensures minimal off-target effects, making it a potent and selective inhibitor of the NHEJ pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that this compound maintains its inhibitory effects on the NHEJ pathway, leading to sustained DNA damage and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the NHEJ pathway and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on the NHEJ pathway . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to DNA repair. The compound interacts with enzymes and cofactors involved in the nonhomologous DNA end-joining pathway, including Ligase IV and other DNA repair proteins . By inhibiting these enzymes, this compound disrupts the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and apoptosis in cancer cells . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in the nucleus, where it exerts its inhibitory effects on the nonhomologous DNA end-joining pathway . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with DNA repair proteins and enzymes involved in the nonhomologous DNA end-joining pathway . The compound’s subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . Once in the nucleus, this compound binds to Ligase IV and other DNA repair proteins, inhibiting the repair of DNA double-strand breaks and inducing apoptosis in cancer cells . This specific localization ensures that this compound exerts its effects precisely where they are needed, minimizing off-target effects and enhancing its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de SCR7 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Des conditions réactionnelles spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour la rentabilité et la capacité d'adaptation, garantissant une qualité et une pureté constantes. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

SCR7 subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound avec différents groupes fonctionnels .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique:

Mécanisme d'action

This compound exerce ses effets en se liant au domaine de liaison à l'ADN de la ligase IV de l'ADN, inhibant ainsi son interaction avec l'ADN. Cette inhibition bloque la voie NHEJ, ce qui entraîne une augmentation de la réparation médiée par HDR. Les cibles moléculaires comprennent la ligase IV de l'ADN et d'autres protéines impliquées dans les voies de réparation de l'ADN .

Applications De Recherche Scientifique

Cancer Therapeutics

SCR7 has been extensively studied for its potential as an anticancer agent. By inhibiting DNA ligase IV, this compound disrupts the NHEJ pathway, which is often exploited by cancer cells to repair DNA double-strand breaks (DSBs) induced by therapies such as radiation and chemotherapy.

Case Studies

  • In a study involving Dalton's lymphoma models, this compound combined with low doses of radiation resulted in effects equivalent to higher radiation doses without significant toxicity to normal tissues .
  • Another investigation highlighted this compound's ability to increase unrepaired DSBs within cancer cells, thereby enhancing the effectiveness of chemotherapeutic agents when used in combination .

Genome Editing

This compound has gained recognition for its role in enhancing the efficiency of genome editing technologies, particularly CRISPR/Cas9 systems.

Enhancement of Homology-Directed Repair (HDR)

  • By inhibiting NHEJ, this compound shifts the balance towards homologous recombination (HR), a more precise method for repairing DSBs that allows for accurate gene editing .
  • Research has shown that the addition of this compound can increase HDR efficiency by approximately 1.5 to 1.8 times in various experimental setups .

Applications in Research

  • This compound has been utilized in studies aiming to improve gene editing outcomes in different model organisms, demonstrating its versatility and effectiveness across species .
  • The compound has also been instrumental in understanding the dynamics of chromosomal territories and the role of repair proteins during cell cycle phases .

Biochemical Studies

Beyond its applications in cancer therapy and genome editing, this compound serves as a valuable tool for biochemical research.

Role in DNA Repair Mechanisms

  • Researchers have employed this compound to dissect the intricacies of DNA repair pathways, particularly how different repair proteins interact during DSB repair processes .
  • The compound has facilitated studies on chromosomal territory resetting, providing insights into how spatial organization within the nucleus influences DNA repair and genomic stability .

Summary Table: Applications of this compound

Application AreaKey FindingsReferences
Cancer TherapeuticsInhibits NHEJ; sensitizes tumors to radiation , ,
Genome EditingEnhances HDR efficiency; improves CRISPR outcomes , ,
Biochemical StudiesAids in understanding DNA repair mechanisms ,

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

SCR7 est unique dans son inhibition spécifique de la ligase IV de l'ADN, ce qui le rend particulièrement efficace pour bloquer la voie NHEJ. Cette spécificité permet une édition du génome plus précise et a des implications significatives pour la thérapie du cancer .

Activité Biologique

SCR7 is a small molecule that has garnered significant attention in the field of molecular biology and genetic engineering, particularly for its role in enhancing the efficiency of homology-directed repair (HDR) during CRISPR/Cas9-mediated genome editing. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in various research contexts.

This compound primarily functions as an inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting this pathway, this compound promotes the use of HDR, which is typically more accurate but less efficient than NHEJ for repairing double-strand breaks (DSBs) in DNA. The binding of this compound to the DNA binding domain of ligase IV interferes with NHEJ events, thereby enhancing HDR efficiency in cellular contexts .

Efficacy in Enhancing HDR

Research has demonstrated that this compound can significantly increase the efficiency of HDR-mediated genome editing. For instance, in studies involving porcine fetal fibroblasts, this compound increased HDR efficiency by approximately 2-3 fold when used alongside CRISPR/Cas9 technology . Moreover, it has been reported that this compound can enhance HDR-mediated genome editing by up to 19-fold in mammalian cells and mouse embryos . However, results have been mixed; some studies indicate that this compound does not consistently improve HDR efficiency across different models, such as rabbit embryos .

Cellular Effects

In terms of cellular viability and function, this compound has been shown to have a minimal impact on cell viability at concentrations ranging from 10 to 200 μM. In contrast, other compounds like resveratrol exhibited significant cytotoxicity under similar conditions . Flow cytometry analyses indicated that this compound did not alter cell cycle distribution significantly within this concentration range .

Comparative Studies

A comparative analysis of this compound's inhibitory effects on various DNA ligases revealed that it is a more potent inhibitor of DNA ligase I than ligase IV. At a concentration of 300 μM, this compound derivatives inhibited ligase I by about 50%, while inhibiting ligase IV by only approximately 25% . This suggests that while this compound is effective in modulating NHEJ through ligase IV inhibition, its broader inhibitory profile may be more complex.

Table 1: V(D)J Recombination Efficiency with this compound

ExperimentThis compound (200 μM)DACDARec%
1-5740601.40%
+2273500.30%
2-13135503.60%
+61403.90%
3-2822101.30%
+42601.70%

This table summarizes the efficiency of V(D)J recombination in Reh cells treated with this compound at a concentration of 200 μM across three experiments. The data illustrate variations in recombination efficiency depending on the presence or absence of this compound.

Implications for Research and Therapy

This compound's ability to enhance HDR while inhibiting NHEJ presents significant implications for genetic engineering and therapeutic applications. By improving the precision of gene editing techniques like CRISPR/Cas9, this compound could facilitate advancements in gene therapy, cancer treatment, and other areas where precise genetic modifications are critical .

Propriétés

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVCWPRIZJJRJ-LWRDCAMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417353-16-2
Record name 1417353-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SCR7
Reactant of Route 2
Reactant of Route 2
SCR7
Reactant of Route 3
Reactant of Route 3
SCR7
Reactant of Route 4
SCR7
Reactant of Route 5
Reactant of Route 5
SCR7
Reactant of Route 6
Reactant of Route 6
SCR7
Customer
Q & A

Q1: What is the primary mechanism of action of SCR7?

A1: this compound primarily inhibits non-homologous end joining (NHEJ) [, , ]. It achieves this by targeting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ [, , , , , , ].

Q2: What are the downstream effects of this compound-mediated NHEJ inhibition?

A2: Inhibition of NHEJ by this compound leads to the accumulation of double-strand breaks (DSBs) within cells [, , ]. This accumulation of DSBs can trigger cell cycle arrest [], apoptosis [, ], and sensitize cancer cells to radiotherapy and DNA-damaging agents [, , , , , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C18H14N4OS and a molecular weight of 334.09 g/mol [].

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers focus on the biological activity of this compound, they do not provide detailed spectroscopic data. You can find this information in the paper "Synthesis and structure determination of this compound, a DNA ligase inhibitor." [].

Q5: How does this compound perform under various conditions?

A5: The provided research papers primarily focus on the biological activity of this compound and do not provide detailed information on its performance under various environmental conditions. Further research is needed to determine its stability at different pH levels, temperatures, and in the presence of oxidizing agents.

Q6: How do structural modifications of this compound impact its activity and potency?

A6: Studies have shown that the cyclized and oxidized forms of this compound (this compound-cyclized and this compound-pyrazine) exhibit different inhibitory effects on DNA ligases []. Additionally, researchers have synthesized this compound derivatives with improved potency compared to the parental compound, such as SCR116 and SCR132, which display enhanced cytotoxicity and efficacy in inhibiting NHEJ []. One derivative, SCR130, has been shown to be 20-fold more effective in inducing cytotoxicity in cancer cell lines compared to this compound [].

Q7: Has the impact of this compound modification on its selectivity been investigated?

A7: While this compound is generally considered a specific inhibitor of Ligase IV, some studies suggest that modifications can alter its selectivity. For example, this compound-pyrazine exhibits non-specific cytotoxicity at higher concentrations in Ligase IV-null cells [].

Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?

A9: Researchers have explored encapsulating this compound in Pluronic copolymer micelles to enhance its bioavailability and therapeutic efficacy. This encapsulation has been shown to increase the cytotoxicity of this compound in cancer cell lines [, ]. Additionally, a water-soluble version of this compound, named water-soluble this compound (WS-SCR7) has been synthesized to address solubility limitations [].

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While the provided research papers focus on the in vitro and in vivo efficacy of this compound, detailed information about its ADME profile is limited. Further studies are needed to fully characterize its pharmacokinetic properties.

Q10: What cell-based assays have been used to study the efficacy of this compound?

A11: Various cell-based assays have been employed to assess this compound efficacy, including trypan blue exclusion assay [, , ], MTT assay [, ], Live-dead cell assays [], JC-1 assay [], and flow cytometry analysis []. These assays measure parameters like cell viability, mitochondrial membrane potential, and cell cycle progression.

Q11: Has this compound been tested in animal models, and what are the findings?

A12: Yes, this compound has shown promising anti-tumor activity in preclinical animal models. In mice models of Dalton's lymphoma, this compound administration led to a significant reduction in tumor growth, both alone and in combination with ionizing radiation []. Importantly, the combination therapy showed enhanced efficacy compared to either agent alone and exhibited minimal side effects on blood parameters and organ function [].

Q12: Are there known resistance mechanisms to this compound?

A12: The development of resistance to targeted therapies is a significant concern in cancer treatment. Although the research papers do not explicitly discuss this compound resistance mechanisms, it is crucial to investigate the possibility of resistance emergence during treatment. Factors like altered drug efflux, target protein mutations, and activation of alternative DNA repair pathways could contribute to potential resistance.

Q13: What is the safety profile of this compound?

A13: Although preclinical studies in mice models suggest minimal side effects with this compound treatment, further research is necessary to comprehensively evaluate its toxicity and long-term safety.

Q14: What tools and resources are essential for efficient research on this compound?

A14: Efficient research on this compound necessitates access to various tools and resources, including:

    Q15: What are the key milestones in the research on this compound?

    A15: The research journey of this compound is marked by several key milestones:

    • Initial discovery: The identification of this compound as a potential inhibitor of NHEJ paved the way for its development as a potential anti-cancer agent [].
    • Characterization of this compound derivatives: Subsequent studies explored the synthesis and characterization of various this compound derivatives, revealing their diverse effects on DNA ligases and cytotoxic potential [, , ].
    • Exploration of delivery systems: To address bioavailability challenges, researchers investigated formulations like Pluronic copolymer micelles to encapsulate and deliver this compound effectively [, ].
    • In vivo efficacy and combination therapy: Preclinical studies in animal models demonstrated the anti-tumor activity of this compound, both alone and in combination with ionizing radiation, highlighting its potential for cancer treatment [].

    Q16: What are the potential cross-disciplinary applications of this compound research?

    A16: this compound research extends beyond oncology and holds promise for applications in various fields, including:

    • Infectious diseases: this compound has shown potential in inhibiting the growth and infectivity of parasites like Giardia lamblia, suggesting its potential as an antiparasitic agent [].
    • Genetic disorders: Researchers are exploring the use of this compound in gene editing to enhance the efficiency of CRISPR/Cas9-mediated precise genome editing by promoting homology-directed repair [, , , , ].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.